molecular formula C10H12N4O3S B5298685 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide

3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide

Cat. No. B5298685
M. Wt: 268.29 g/mol
InChI Key: TZHNIJDGRJXVIV-UHFFFAOYSA-N
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Description

3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide, also known as AMI-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has shown promise in various fields of study, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide inhibits PRMTs by binding to the active site of the enzyme and preventing it from methylating its substrate. This results in a decrease in the level of protein methylation, which can have downstream effects on gene expression and cell signaling. The mechanism of action of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been extensively studied using biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide depend on the specific PRMT isoform that it inhibits. In general, inhibition of PRMTs can lead to changes in gene expression, cell proliferation, and differentiation. 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to have antiproliferative effects in cancer cells, suggesting that it may have potential as a therapeutic agent. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to modulate the immune response by inhibiting the activity of PRMT5, which is involved in the regulation of T-cell activation and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide in lab experiments is its high selectivity for PRMTs. This allows researchers to study the specific effects of PRMT inhibition without interfering with other cellular processes. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has good solubility and stability, making it easy to use in a variety of experimental conditions. However, one limitation of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide is its relatively low potency compared to other PRMT inhibitors. This may require the use of higher concentrations of the compound, which can have off-target effects.

Future Directions

There are several future directions for the study of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide and its potential applications in scientific research. One area of interest is the development of more potent and selective PRMT inhibitors based on the structure of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide. Additionally, research is needed to further elucidate the role of PRMTs in various diseases and to explore the therapeutic potential of PRMT inhibitors. Finally, the use of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide in combination with other compounds or therapies may enhance its efficacy and broaden its applications.

Synthesis Methods

The synthesis of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide involves the reaction of 5-methylisoxazole-4-carboxylic acid with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride. This is then reacted with 2-aminomethylpyridine to form 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide. The synthesis method has been optimized and improved over the years, resulting in a high yield of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide with good purity.

Scientific Research Applications

3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been used in various scientific research applications, including the study of protein arginine methyltransferases (PRMTs), which are enzymes that play a critical role in gene expression and cell signaling. 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to selectively inhibit PRMTs, making it a valuable tool for studying their function and potential therapeutic applications. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been used to study the role of PRMTs in cancer, inflammation, and other diseases.

properties

IUPAC Name

3-amino-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-7-9(10(11)14-17-7)18(15,16)13-6-8-4-2-3-5-12-8/h2-5,13H,6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHNIJDGRJXVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-sulfonamide

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